Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate
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Overview
Description
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and organic synthesis. The spirocyclic scaffold provides a rigid and three-dimensional framework, which can be advantageous in drug design and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate typically involves multiple steps. One common approach is the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate and a base, such as triethylamine, to introduce the tert-butoxycarbonyl (Boc) protecting group. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the Boc protecting group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential use in drug design, particularly for its spirocyclic structure which can enhance the pharmacokinetic properties of drugs.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting or modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing an amine group that can further interact with biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- Tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate
Uniqueness
Tert-butyl 6-({[(tert-butoxy)carbonyl]amino}methyl)-6-methyl-1-azaspiro[3.3]heptane-1-carboxylate is unique due to its combination of a spirocyclic scaffold and a Boc-protected amine group. This combination provides both structural rigidity and functional versatility, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C18H32N2O4 |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
tert-butyl 6-methyl-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1-azaspiro[3.3]heptane-1-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-15(2,3)23-13(21)19-12-17(7)10-18(11-17)8-9-20(18)14(22)24-16(4,5)6/h8-12H2,1-7H3,(H,19,21) |
InChI Key |
SZZYMIDQHWMZJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(C1)CCN2C(=O)OC(C)(C)C)CNC(=O)OC(C)(C)C |
Origin of Product |
United States |
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